Tetraphenylarsonium thiocyanate

描述

利扎曲坦 N-氧化物是一种从利扎曲坦衍生的化合物,利扎曲坦是一种主要用于治疗偏头痛的药物。

准备方法

合成路线和反应条件

利扎曲坦 N-氧化物可以通过利扎曲坦的氧化反应合成。一种常见的方法是使用钨酸钠作为催化剂,过氧化氢作为氧化剂。 反应通常在含有甲磺酸的甲醇介质中进行,温度为 50-55°C .

工业生产方法

虽然利扎曲坦 N-氧化物的具体工业生产方法没有得到广泛的记录,但合成过程通常遵循实验室方法,并进行规模扩大调整以适应更大的生产量。高效催化剂和优化的反应条件对于工业规模生产至关重要。

化学反应分析

Coordination Chemistry

The thiocyanate group (SCN⁻) in this compound participates in ligand-exchange reactions with transition metals, forming stable complexes:

The thiocyanate ligand exhibits ambidentate behavior , bonding via sulfur (S) or nitrogen (N), depending on the metal’s electron configuration .

Ion-Exchange Reactions

The thiocyanate ion is readily displaced in ion-exchange processes, enabling applications in solvent extraction and catalysis:

These reactions are pH-dependent and often performed in chloroform or dichloromethane .

Electrochemical Behavior

Electrochemical reduction of tetraphenylarsonium thiocyanate in non-aqueous solvents leads to cleavage of the S–C bond:

The generated SCN⁻ can further decompose to CN⁻ and S under acidic conditions .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C:

| Decomposition Stage | Temperature Range | Products Identified | Reference |

|---|---|---|---|

| Initial weight loss | 250–300°C | (C₆H₅)₄As⁺, SCN⁻, CO₂ | |

| Complete breakdown | >400°C | As₂O₃, C₆H₆, HCN |

The compound is stable below 250°C, making it suitable for high-temperature syntheses .

Solubility and Solvent Interactions

Solubility data in common solvents (25°C):

| Solvent | Solubility (g/100 mL) | Notes | Reference |

|---|---|---|---|

| Chloroform | 0.0305 | Forms stable solutions | |

| Water | 0.0012 | Low due to hydrophobic Ar₄As⁺ | |

| Dichloromethane | 0.028 | Used in extraction protocols |

Key Research Findings

-

Coordination Versatility : The SCN⁻ ligand’s ambidentate nature allows diverse metal-binding modes, validated by IR spectroscopy (ν(CN) = 2050–2100 cm⁻¹) .

-

Thermal Resilience : Retains structural integrity up to 250°C, critical for high-temperature applications .

-

Solvent-Dependent Reactivity : Exhibits higher reactivity in chloroform than in polar solvents due to ion-pair dissociation .

科学研究应用

Organic Synthesis

Tetraphenylarsonium thiocyanate serves as an important reagent in organic synthesis, particularly in the formation of thiocyanate derivatives. Its ability to facilitate the generation of carbon-sulfur bonds has made it a valuable tool for chemists.

Key Reactions and Mechanisms

- Thiocyanation Reactions : The compound is utilized in various thiocyanation reactions, where it acts as a source of thiocyanate ions. These reactions are crucial for synthesizing organothiocyanates, which are precursors for a wide range of sulfur-containing compounds.

- Photochemical Methods : Recent advancements have highlighted the use of this compound in photochemical processes. For example, it has been employed in visible-light-mediated reactions to produce diverse thiocyanated compounds efficiently under mild conditions .

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Photochemical Thiocyanation | Utilizes light to activate this compound for C–SCN bond formation | Up to 96% |

| Metal-Free Thiocyanation | Involves ammonium thiocyanate as a reagent alongside this compound | High yields |

Medicinal Chemistry

This compound has notable applications in medicinal chemistry due to its involvement in the synthesis of biologically active compounds.

Biological Activities

- Antimicrobial and Anticancer Properties : Compounds derived from this compound exhibit significant antimicrobial and anticancer activities. For instance, derivatives have been tested against various cancer cell lines, demonstrating promising anti-proliferative effects .

- Pharmacological Applications : The compound's derivatives are being explored for their potential as therapeutic agents. Research indicates that certain thiocyanate-containing compounds can act as inhibitors for various biological pathways, making them candidates for drug development .

| Biological Activity | Targeted Disease/Condition | Reference |

|---|---|---|

| Antimicrobial | Various bacterial infections | |

| Anticancer | Hepatocellular carcinoma |

Material Science

In addition to its chemical and biological applications, this compound is also utilized in material science.

Applications in Sensors and Dyes

- Conductivity-Based Sensors : The compound's unique properties are being harnessed to develop sensors that can detect specific ions or molecules based on conductivity changes.

- Dyes and Pigments : this compound derivatives have been incorporated into dye formulations due to their vibrant colors and stability under various conditions .

Case Study 1: Photochemical Synthesis of Thiocyanates

A recent study demonstrated the efficiency of using this compound in photochemical reactions to synthesize a variety of thiocyanated organic compounds. The researchers reported yields exceeding 90% under optimized conditions, showcasing the compound's utility in green chemistry practices .

Case Study 2: Anticancer Activity Evaluation

In a comprehensive evaluation of anticancer activity, several derivatives of this compound were tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents .

作用机制

利扎曲坦 N-氧化物的确切作用机制尚未完全阐明。已知其母体化合物利扎曲坦在 5-羟色胺 5-HT1B 和 5-HT1D 受体处起激动剂作用。 这种作用导致血管收缩和抑制促炎神经肽释放,有助于缓解偏头痛症状 .

相似化合物的比较

类似化合物

- 舒马曲坦 N-氧化物

- 佐米曲坦 N-氧化物

- 阿莫曲坦 N-氧化物

独特性

利扎曲坦 N-氧化物因其独特的化学结构和合成条件而具有独特性。 其性质和反应性可能与其他三普坦 N-氧化物不同,使其成为特定研究应用的宝贵化合物 .

生物活性

Tetraphenylarsonium thiocyanate (TPAT) is a compound that has garnered attention due to its unique biological properties and potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of TPAT, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

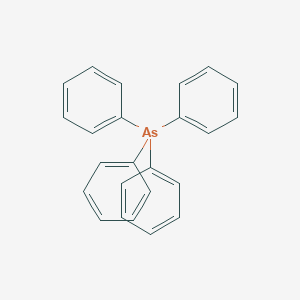

Chemical Structure and Properties

This compound is an organoarsenic compound characterized by the presence of a tetraphenylarsenium cation paired with a thiocyanate anion. Its chemical formula is . The compound's structure can be represented as follows:

This configuration contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

- Antimicrobial Properties : TPAT exhibits antimicrobial activity against various bacterial strains. Research indicates that the thiocyanate ion can disrupt microbial cell membranes, leading to cell lysis and death. Studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

- Cytotoxic Effects : The cytotoxicity of TPAT has been evaluated in several cancer cell lines. It has been observed to induce apoptosis in these cells through the activation of caspases, which are essential for programmed cell death. The compound's ability to target cancer cells while sparing normal cells presents a promising avenue for therapeutic development.

- Mechanistic Insights : TPAT's biological activity may be attributed to its ability to form complexes with metal ions, enhancing its reactivity. For instance, the formation of tetraphenylarsonium cobalt thiocyanate has been noted in studies involving adsorption processes, indicating potential applications in radiochemistry and environmental remediation .

Toxicological Profile

The toxicological profile of TPAT reveals several important considerations:

- Acute Toxicity : Studies indicate that TPAT can exhibit acute toxicity in laboratory animals when administered at high doses. Symptoms may include lethargy, respiratory distress, and gastrointestinal disturbances.

- Chronic Exposure Risks : Long-term exposure to organoarsenic compounds has been associated with various health risks, including carcinogenic effects and neurotoxicity. The specific impact of TPAT on human health remains an area requiring further investigation.

Case Studies

- In Vitro Studies : A study conducted by Yadav et al. demonstrated that TPAT could effectively inhibit the growth of specific bacterial strains in vitro, showcasing its potential as an antimicrobial agent . The researchers utilized a series of assays to quantify the minimum inhibitory concentration (MIC) values across different bacterial species.

- Environmental Applications : Research has explored the use of TPAT in the adsorption of heavy metals from contaminated water sources. The formation of stable complexes with metals such as cobalt highlights its utility in environmental cleanup efforts .

- Pharmacological Investigations : A recent investigation into the pharmacodynamics of TPAT revealed its potential role as an adjunct therapy in cancer treatment protocols. The study assessed its efficacy in combination with standard chemotherapeutic agents, noting synergistic effects that enhanced overall therapeutic outcomes .

Data Summary

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive and negative bacteria |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Acute Toxicity | Symptoms include lethargy and respiratory distress |

| Environmental Use | Adsorption of heavy metals from water sources |

常见问题

Basic Research Questions

Q. What are the standard spectrophotometric methods for determining Tetraphenylarsonium thiocyanate in complex matrices, and how are interferences from co-existing ions addressed?

- Methodological Answer : this compound (TPASCN) is quantified via ion-pair extraction with chloroform, forming stable complexes (e.g., with niobium or rhenium). The thiocyanate/niobium ratio is confirmed using slope analysis of absorbance data (slope = 2 for SCN/Nb ratio) . Interferences from transition metals like molybdenum are mitigated by masking with fluoride ions or using selective extraction solvents (e.g., 9:2 chloroform-acetone) to isolate the target complex . Validation includes comparing results with α-furil-dioxime or Sandell’s thiocyanate methods to ensure specificity .

Q. How can researchers validate the accuracy of thiocyanate quantification methods involving Tetraphenylarsonium complexes?

- Methodological Answer : Accuracy is validated via recovery tests (spiking known thiocyanate concentrations into samples) and statistical analysis (ANOVA, t-tests) to compare experimental and theoretical values . Internal standards (e.g., 4.8–5.4 mg/L thiocyanate) are used to monitor recovery rates (102% in one study) and ensure precision across replicates . Cross-method validation (e.g., ether extraction vs. ion-pair extraction) helps identify systematic errors .

Q. What experimental designs are optimal for studying the stoichiometry of this compound complexes?

- Methodological Answer : Slope-intercept analysis of spectrophotometric data (e.g., plotting absorbance vs. concentration) determines stoichiometry. For TPASCN-niobium complexes, a slope of 2 indicates a 2:1 SCN/Nb ratio . Radio-tracer techniques in non-aqueous media (e.g., methanol or DMF) further validate complex composition by tracking thiocyanate/niobium ratios .

Advanced Research Questions

Q. How do kinetic instabilities in this compound complexes affect equilibrium studies, and what advanced techniques resolve this?

- Methodological Answer : Kinetic instability at high thiocyanate concentrations distorts equilibrium constants. Stopped-flow techniques combined with global data analysis (e.g., ReactLab Equilibria) capture initial absorbance spectra before degradation, enabling accurate determination of equilibrium constants (e.g., for Fe(SCN)²⁺/Fe(SCN)₂⁺ systems) . This approach reduces errors from time-dependent spectral changes observed in traditional methods.

Q. What advanced separation techniques improve the selectivity of this compound extraction in the presence of transition metals like molybdenum or tungsten?

- Methodological Answer : Masking agents (e.g., phosphoric acid or potassium fluoride) prevent co-extraction of interfering metals by forming stable complexes (e.g., Nb-F⁻). Chloroform-acetone mixtures enhance selectivity by preferentially extracting TPASCN-metal ion pairs over free acids . For rhenium analysis, prior oxidation to Re(VII) ensures complete separation from molybdenum .

Q. How can researchers resolve contradictions in reported thiocyanate/niobium ratios across different studies?

- Methodological Answer : Discrepancies arise from solvent-dependent complex stability (e.g., 1:1 in methanol vs. 7:1 in DMF). Comparative studies using radio-tracers and conductance measurements clarify solvent effects . Slope analysis of absorbance data (e.g., Fig. 3 in ) and validation via independent methods (e.g., α-furil-dioxime) reconcile conflicting ratios .

Q. What role does HSAB theory play in predicting the bonding mode (M-NCS vs. M-SCN) of this compound complexes?

- Methodological Answer : Hard-soft acid-base (HSAB) theory guides predictions: hard metals (e.g., Nb⁵⁺) favor N-bonded SCN⁻ (M-NCS), while soft metals favor S-bonded (M-SCN). FT-IR analysis of C≡N and C-S stretches (e.g., ~2050 cm⁻¹ for N-bonded) validates bonding modes . Quantitative comparisons using reference spectra (e.g., KSCN vs. NH₄SCN) reduce misassignments .

Q. Data Analysis & Validation

Q. What statistical methods are recommended for analyzing variability in this compound recovery rates?

- Methodological Answer : ANOVA identifies significant differences between treatment groups (e.g., solvent systems), while Student’s t-test compares mean recovery rates (e.g., 93% in plasma vs. 80% in whole blood) . SNK post-hoc tests rank recovery efficiency across multiple variables (e.g., pH, temperature) .

Q. How can global data analysis improve the reliability of equilibrium studies involving this compound?

属性

IUPAC Name |

tetraphenylarsanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20As/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMJFVQKDBRMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20As+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862070 | |

| Record name | Tetraphenylarsanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15912-80-8 | |

| Record name | Tetraphenylarsonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。